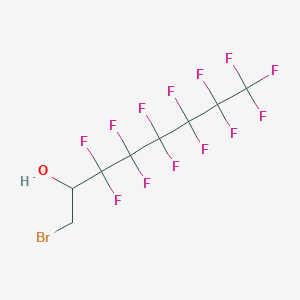
1-Bromo-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctan-2-ol is a fluorinated organic compound. It is characterized by the presence of a bromine atom and multiple fluorine atoms attached to an octanol backbone. This compound is part of a class of chemicals known for their unique properties, such as high thermal stability, chemical resistance, and low surface energy, making them valuable in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctan-2-ol typically involves the following steps:
Bromination: The bromine atom is introduced via a bromination reaction, often using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator.
Hydroxylation: The hydroxyl group is introduced through a reaction with a suitable hydroxylating agent, such as hydrogen peroxide (H2O2) or osmium tetroxide (OsO4).
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions, such as temperature, pressure, and reagent concentrations. This allows for high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctan-2-ol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-).
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to remove the bromine atom or convert the hydroxyl group to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination reactions.
Sulfur Tetrafluoride (SF4): Used for fluorination.
Hydrogen Peroxide (H2O2): Used for hydroxylation.
Potassium Permanganate (KMnO4): Used for oxidation.
Lithium Aluminum Hydride (LiAlH4): Used for reduction.
Major Products Formed
Substitution: Formation of fluorinated alcohols or amines.
Oxidation: Formation of fluorinated ketones or aldehydes.
Reduction: Formation of fully fluorinated hydrocarbons.
Scientific Research Applications
1-Bromo-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctan-2-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Employed in studies involving fluorinated biomolecules and their interactions.
Medicine: Investigated for its potential use in drug delivery systems due to its unique chemical properties.
Industry: Utilized in the production of specialty coatings, lubricants, and surfactants due to its low surface energy and chemical resistance.
Mechanism of Action
The mechanism of action of 1-Bromo-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctan-2-ol involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins due to its unique fluorinated structure.
Pathways Involved: It can modulate biochemical pathways by altering the activity of enzymes or receptors, potentially leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluoro-1-octanethiol: A similar fluorinated compound with a thiol group instead of a hydroxyl group.
1-Bromo-3-iodobenzene: Another brominated compound used in similar synthetic applications.
Uniqueness
1-Bromo-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctan-2-ol is unique due to its combination of a bromine atom, multiple fluorine atoms, and a hydroxyl group. This unique structure imparts specific chemical properties, such as high thermal stability, chemical resistance, and low surface energy, making it valuable in various applications.
Properties
IUPAC Name |
1-bromo-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF13O/c9-1-2(23)3(10,11)4(12,13)5(14,15)6(16,17)7(18,19)8(20,21)22/h2,23H,1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOEQAAUFXJOPHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF13O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10527450 |
Source


|
| Record name | 1-Bromo-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10527450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
443.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89807-98-7 |
Source


|
| Record name | 1-Bromo-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10527450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4-{[6-(1H-Imidazol-1-yl)hexyl]oxy}-2-methylphenyl)benzamide](/img/structure/B14384685.png)
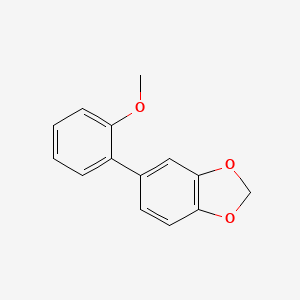
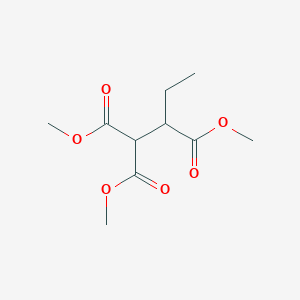
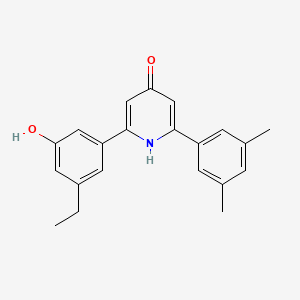
![3-Methyl-2-[(piperazin-1-yl)methyl]octahydro-1H-inden-1-one](/img/structure/B14384714.png)

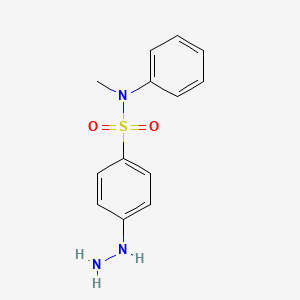

![1-(5-Chloro-2-methylphenyl)-4-[2-(pyridin-2-yl)ethyl]piperazine](/img/structure/B14384727.png)
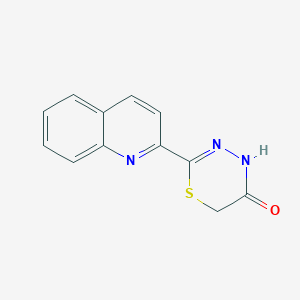

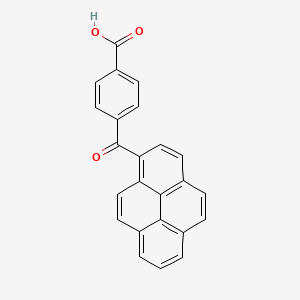

![6-[Ethyl(difluoro)silyl]hexan-2-one](/img/structure/B14384774.png)
